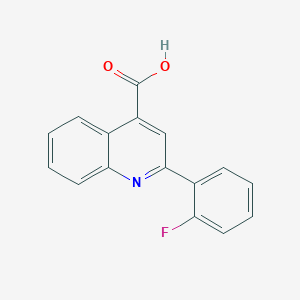

2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOMWOZFQXNJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382518 | |

| Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-89-8 | |

| Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-(2-fluorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of a specific derivative, 2-(2-fluorophenyl)quinoline-4-carboxylic acid. This compound has emerged as a key intermediate in the development of selective histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents. This document details the historical context of its synthesis, provides explicit experimental protocols, presents quantitative biological data for its derivatives, and illustrates the relevant biological pathways.

Discovery and Historical Context

The direct discovery of this compound is linked to a 2022 study aimed at developing novel histone deacetylase (HDAC) inhibitors.[1] In this research, the compound, designated as B10 , was synthesized as a key intermediate.[1] The rationale for its design was to create a "cap" group for an HDAC inhibitor that would form strong hydrophobic interactions with residues in the opening of the HDAC active site.[1] This strategic design ultimately led to the discovery of a selective HDAC3 inhibitor.[1]

While the specific synthesis of the 2-fluoro derivative is recent, the history of its parent structure, quinoline-4-carboxylic acid, dates back to the late 19th century. The foundational methods for creating this scaffold are the Pfitzinger reaction and the Doebner reaction.

-

The Pfitzinger Reaction: Discovered by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3] This has been a cornerstone for the synthesis of this class of compounds.[2][3]

-

The Doebner Reaction: This reaction, an alternative to the Pfitzinger synthesis, involves the reaction of an aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.[2]

The synthesis of this compound in the 2022 study utilized the classical Pfitzinger reaction, demonstrating the enduring utility of this historical method in modern drug discovery.[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound (B10 ) was achieved through the Pfitzinger reaction.[1] This compound, along with other 2-phenylquinoline-4-carboxylic acid derivatives, served as a crucial building block for a library of potential HDAC inhibitors.[1]

General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

The general synthetic workflow for producing 2-aryl-quinoline-4-carboxylic acids, including the target compound, is depicted below.

Caption: Synthetic workflow for HDAC inhibitors.

Detailed Experimental Protocol for this compound (B10)

The following protocol is adapted from the supplementary information of Hui et al. (2022).[1]

Materials:

-

Isatin

-

2'-fluoroacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of isatin (3.4 mmol) in 10 mL of 33% aqueous potassium hydroxide is prepared.

-

To this solution, 20 mL of an ethanol solution of 2'-fluoroacetophenone (3.74 mmol) is slowly added.

-

The reaction mixture is refluxed at 85°C for 8 hours.

-

After completion, the solvent is removed by rotary evaporation.

-

The residue is dissolved in 100 mL of water.

-

The pH of the solution is adjusted to 5-6 using 3 M HCl, leading to the precipitation of the product.

-

The solid is collected by filtration and crystallized from ethyl acetate to yield this compound as a white solid.

Characterization Data for B10:

| Parameter | Value |

| Yield | 59.7% |

| HRMS (m/z) | [M+H]⁺ calculated for C₁₆H₁₀FNO₂: 268.07291, found: 268.07291 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H) |

Biological Activity and Data Presentation

This compound served as the cap group for a series of synthesized HDAC inhibitors. The final compounds were evaluated for their ability to inhibit various HDAC isoforms and for their antiproliferative activity against a panel of cancer cell lines.[1]

HDAC Enzyme Inhibitory Activity

The representative compound D28 , which incorporates the this compound moiety, demonstrated significant selectivity for HDAC3.[1]

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| D28 | >1000 | >1000 | 24.45 | >1000 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

| SAHA (Control) | 0.21 | 0.18 | 0.53 | 0.08 |

Data extracted from Hui et al. (2022).[1]

Antiproliferative Activity

The antiproliferative activities of the final compounds were assessed against various cancer cell lines. The results indicate that these compounds are more potent against hematologic cancer cell lines.[1]

| Compound | K562 | U266 | U937 | A549 | HCT116 | SW480 | MDA-MB-231 | MDA-MB-468 | MCF-7 |

| D28 | 1.02 | 1.08 | 1.11 | 3.22 | 2.83 | 3.86 | 4.15 | 2.89 | 5.66 |

| D29 | 3.88 | 2.95 | 3.15 | >10 | >10 | >10 | >10 | >10 | >10 |

| D30 | 4.16 | 3.56 | 3.86 | >10 | >10 | >10 | >10 | >10 | >10 |

| SAHA (Control) | 1.15 | 1.21 | 1.18 | 3.56 | 3.11 | 4.13 | 4.21 | 3.75 | 5.77 |

IC₅₀ values are in µM. Data extracted from Hui et al. (2022).[1]

Signaling Pathways

HDAC3, the target of the inhibitors derived from this compound, is a crucial enzyme that regulates gene expression through the deacetylation of histones and other proteins.[5][6] Its overexpression is implicated in several cancers, and it influences key oncogenic pathways such as the Wnt and TGF-β signaling pathways.[5][6]

HDAC3 in Oncogenic Signaling

Inhibition of HDAC3 can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis.[1] The diagram below illustrates the central role of HDAC3 in regulating these pathways.

Caption: Role of HDAC3 in oncogenic signaling pathways.

Conclusion

This compound represents a successful application of established synthetic chemistry in modern, targeted drug discovery. Its synthesis via the Pfitzinger reaction and its incorporation as a key structural element in a selective HDAC3 inhibitor highlight the importance of this chemical scaffold. The promising biological data of its derivatives underscore the potential of this line of research for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers interested in the synthesis and application of quinoline-4-carboxylic acid derivatives in drug development.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger Reaction [drugfuture.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid

Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] First identified in the 19th century, the quinoline ring system has been a subject of extensive pharmacological and synthetic exploration.[1] This guide focuses on a specific derivative, 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a compound that serves as a key building block in the synthesis of molecules with potential applications in oncology and inflammatory diseases.[2][3][4] Its unique structure, featuring a fluorinated phenyl group at the 2-position, makes it a valuable intermediate for developing targeted therapeutic agents.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and hypothesized biological activities based on structurally related compounds, including detailed experimental protocols and potential mechanisms of action.

Chemical and Physical Properties

This compound is a derivative of quinolinecarboxylic acid with a fluorine atom on the phenyl ring.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀FNO₂ | [3] |

| Molecular Weight | 267.25 g/mol | [3] |

| CAS Number | 1647-89-8 | [3] |

| Appearance | White solid | [2] |

| Melting Point | 230 °C | [3] |

| Boiling Point | 448.5°C at 760 mmHg | [3] |

| Flash Point | 225.1°C | [3] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 268.07291, found: 268.07291 | [2] |

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H).[2]

Synthesis

The synthesis of this compound can be achieved via the Pfitzinger reaction, a classical method for preparing quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in a basic medium.[1]

Experimental Protocol: Pfitzinger Reaction

This protocol is adapted from the synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives.[2][5]

Materials:

-

Isatin

-

2'-fluoroacetophenone

-

Potassium hydroxide (KOH) solution (33%)

-

Ethanol

-

Hydrochloric acid (HCl), 3 M

-

Water

-

Ethyl acetate (EtOAc) for crystallization

Procedure:

-

Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

-

Slowly add an ethanol solution of 2'-fluoroacetophenone (1.1 equivalents).

-

Reflux the mixture at 85°C for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Add 100 mL of water to the residue.

-

Adjust the pH of the solution to 5-6 using 3 M HCl, which will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Purify the crude product by crystallization from ethyl acetate to yield this compound as a white solid.[2]

Pfitzinger reaction workflow for synthesis.

Biological Activity and Potential Mechanisms of Action

While direct biological data for this compound is limited, the quinoline-4-carboxylic acid scaffold is present in compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Derivatives of this core structure are known to target several key enzymes in human pathophysiology.

Histone Deacetylase (HDAC) Inhibition

This compound has been used as a "cap" moiety in the design of novel Histone Deacetylase (HDAC) inhibitors.[2][8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[5] Overexpression of certain HDACs is common in many cancers, making them an attractive therapeutic target.[2] Derivatives of the title compound have shown selective inhibition of HDAC3, an isoform implicated in cancer development.[2][5]

HDAC inhibition leads to gene expression.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Structurally related quinoline-4-carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[4] Inhibition of DHODH depletes the pyrimidine pool, leading to an S-phase cell cycle arrest and halting cell growth, a mechanism exploited in cancer and autoimmune disease therapies.[4]

Quantitative Biological Data (for Related Compounds)

No specific quantitative biological data for this compound has been published. However, data for derivatives that utilize this compound as a structural component are available.

| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cell Line | Reference |

| D28 * | HDAC3 | Enzyme Inhibition | 24.45 | - | [2][5] |

| P6 | SIRT3 | Enzyme Inhibition | 7.2 | MLLr leukemic cells | [7][9] |

| 41 | DHODH | Enzyme Inhibition | 0.00971 | - | [4] |

| 43 | DHODH | Enzyme Inhibition | 0.0262 | - | [4] |

*Compound D28 is a hydroxamic acid derivative of this compound.

Experimental Protocols for Target Validation

The following are generalized protocols for assays used to evaluate the biological activity of quinoline-4-carboxylic acid derivatives.

Protocol for HDAC Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of a test compound against HDAC enzymes.[6]

Materials:

-

HeLa nuclear extract or purified HDAC enzyme

-

HDAC fluorometric substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compound (e.g., D28) dissolved in DMSO

-

Known HDAC inhibitor (positive control)

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add 5 µL of the diluted test compound, 35 µL of Assay Buffer, and 10 µL of the HDAC enzyme solution to each well.

-

Reaction Initiation: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Add 50 µL of Developer solution to each well and incubate at room temperature for 15-30 minutes.

-

Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[6][7]

Materials:

-

Cancer cell line (e.g., K562, MCF-7)

-

Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plate

-

Microplate spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for determining cytotoxicity.

Conclusion

This compound is a valuable chemical entity in medicinal chemistry. While it primarily serves as an intermediate, its core structure is integral to the development of potent and selective inhibitors of key therapeutic targets such as HDACs and DHODH. The synthetic accessibility of this scaffold allows for diverse functionalization, enabling the fine-tuning of pharmacological profiles for various diseases.[7] The protocols and data presented, based on its close derivatives, provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. lookchem.com [lookchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

2-(2-fluorophenyl)quinoline-4-carboxylic acid IUPAC name and synonyms

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Chemical Identity and Synonyms

This compound is a derivative of quinolinecarboxylic acid.[1] Its core structure consists of a quinoline ring system substituted with a carboxylic acid group at the 4-position and a 2-fluorophenyl group at the 2-position.

IUPAC Name: this compound.[1][2]

Synonyms:

-

4-Carboxy-2-(2-fluorophenyl)quinoline[1]

-

4-Carboxy-2-(2-fluorophenyl)-1-azanaphthalene[1]

-

1-(4-Carboxyquinolin-2-yl)-2-fluorobenzene[1]

| Identifier | Value |

| CAS Number | 1647-89-8[1] |

| Molecular Formula | C₁₆H₁₀FNO₂[1] |

| Molecular Weight | 267.25 g/mol [1] |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Melting Point | 230 °C | [1] |

| Boiling Point | 448.5 °C at 760 mmHg | [1] |

| Flash Point | 225.1 °C | [1] |

| Appearance | White solid | [3][4][5] |

| HRMS (m/z) | [M+H]⁺ Calculated: 268.07291, Found: 268.07291 | [3][4][5] |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H) | [4] |

Role in Drug Discovery and Biological Potential

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9][10] Specifically, the 2-arylquinoline-4-carboxylic acid scaffold is a key component in the design of various therapeutic agents.[8][11]

This compound serves as a crucial building block or intermediate in the synthesis of more complex molecules with targeted biological activities.[1][3] For instance, it has been utilized as the "cap" moiety in the development of novel Histone Deacetylase (HDAC) inhibitors for cancer therapy.[3][5] While the compound itself is a precursor, its derivatives have shown potential as anticancer and antibacterial agents.[1][8]

Experimental Protocols

Synthesis via Pfitzinger Reaction

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through condensation reactions such as the Pfitzinger or Doebner reactions.[11][12] The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.

General Protocol for the Synthesis of this compound:

-

Preparation of Reactants: Isatin is dissolved in an aqueous solution of a strong base, such as 33% potassium hydroxide (KOH).[5] A separate solution of 2'-fluoroacetophenone in ethanol is prepared.

-

Reaction: The ethanolic solution of 2'-fluoroacetophenone is added slowly to the isatin solution.

-

Reflux: The resulting mixture is heated to reflux (approximately 85°C) for a period of 8-12 hours.[5]

-

Work-up: After cooling, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

Acidification: The residue is dissolved in water, and the pH is adjusted to 5-6 using a dilute acid like 3 M hydrochloric acid (HCl) to precipitate the carboxylic acid product.[5]

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethyl acetate (EtOAc) to yield the final product as a solid.[3][4]

Caption: Pfitzinger reaction workflow for synthesis.

Biological Evaluation Workflow

As a key intermediate, this compound is the starting point for creating libraries of derivative compounds for biological screening.

General Workflow for Drug Discovery Application:

-

Synthesis of Core: The title compound is synthesized as described previously.

-

Derivatization: The carboxylic acid moiety is chemically modified to introduce different functional groups or linkers. For example, in the synthesis of HDAC inhibitors, it is connected to a zinc-binding group (ZBG) like hydroxamic acid via a linker.[3][5]

-

In Vitro Screening: The synthesized derivatives are tested against specific biological targets. For potential anticancer agents, this includes enzyme inhibitory assays (e.g., against various HDAC isoforms) and antiproliferative assays against a panel of cancer cell lines.[3][5] For antibacterial evaluation, this involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[8]

-

Structure-Activity Relationship (SAR) Analysis: The results from the screening are analyzed to understand the relationship between the chemical structure of the derivatives and their biological activity. This analysis guides the design of more potent and selective compounds.

-

Lead Optimization: Promising compounds ("hits" or "leads") undergo further chemical modification and biological testing to improve their efficacy, selectivity, and pharmacokinetic properties.

Caption: Drug discovery workflow using the core scaffold.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(2-Fluorophenyl)-8-methylquinoline-4-carboxylate | C17H11FNO2- | CID 7139628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-fluorophenyl)quinoline-4-carboxylic acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of quinoline-4-carboxylic acid, it belongs to a class of compounds known for a wide range of biological activities, including potential as anticancer and antibacterial agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as a histone deacetylase (HDAC) inhibitor, a promising avenue for cancer therapy.

Chemical Structure and Identification

The foundational structure of this compound consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. At position 2 of the quinoline ring, a 2-fluorophenyl group is attached, and a carboxylic acid group is substituted at position 4.

Systematic Name (IUPAC): this compound

Chemical Formula: C₁₆H₁₀FNO₂

Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O

InChI: InChI=1S/C16H10FNO2/c17-12-7-5-4-6-11(12)15-9-13(16(19)20)10-8-3-1-2-7(8)18-15/h1-6,8-10H,(H,19,20)

Image of the Chemical Structure:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 267.25 g/mol | [1] |

| Melting Point | 230 °C | [2] |

| Boiling Point | 448.5 °C at 760 mmHg | [2] |

| Solubility | Predicted to have low aqueous solubility. Soluble in ethanol, diethyl ether, and chloroform. | [3] |

| pKa | Predicted to be acidic due to the carboxylic acid group. | |

| logP | Predicted to be in the range of 3-4, indicating moderate lipophilicity. |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 268.07291, found: 268.07291 | [3] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | (400 MHz, DMSO-d₆) δ 14.02 (s, 1H), 8.74 (d, J = 8.4 Hz, 1H), 8.31 (s, 1H), 8.19 (d, J = 8.4 Hz, 1H), 8.11 (t, J = 7.8 Hz, 1H), 7.89 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 7.65–7.54 (m, 1H), 7.42 (dd, J = 13.4, 5.8 Hz, 2H). | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks expected for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200-1000 cm⁻¹). |

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-established named reactions such as the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The Pfitzinger reaction utilizes isatin and a carbonyl compound as starting materials.

Experimental Protocol: Synthesis via Doebner Reaction

A detailed experimental protocol for the synthesis of this compound is provided below, based on literature procedures.[4]

Materials:

-

Aniline

-

2-Fluorobenzaldehyde

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (catalyst)

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of aniline and 2-fluorobenzaldehyde in ethanol.

-

Reflux the mixture for 1 hour.

-

To the reaction mixture, add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid.

-

Continue to reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

-

Filter the solid product and dissolve it in an aqueous solution of potassium carbonate to form the potassium salt.

-

Filter the basic solution to remove any unreacted starting materials or byproducts.

-

Acidify the filtrate with hydrochloric acid until the pH is acidic, leading to the precipitation of the purified this compound.

-

Collect the final product by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Doebner reaction.

Biological Activity: Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a crucial role in regulating gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes. By inhibiting HDACs, compounds like this compound can restore the normal acetylation patterns, leading to the re-expression of these silenced genes and ultimately inducing cancer cell death.

The anticancer effects of HDAC inhibitors are primarily mediated through two key cellular processes: apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathway: Induction of Apoptosis by HDAC Inhibition

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the acetylation of non-histone proteins that regulate apoptosis, such as p53 and members of the Bcl-2 family.

Caption: Signaling pathway for apoptosis induction by HDAC inhibition.

Signaling Pathway: Induction of Cell Cycle Arrest by HDAC Inhibition

In addition to inducing apoptosis, HDAC inhibitors can also cause cell cycle arrest, preventing cancer cells from proliferating. A key player in this process is the cyclin-dependent kinase inhibitor p21. HDAC inhibition leads to the increased expression of the p21 gene, which in turn inhibits cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Caption: Signaling pathway for cell cycle arrest induced by HDAC inhibition.

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and promising biological activity as a histone deacetylase inhibitor. Its synthesis is achievable through established chemical reactions, and its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development, highlighting its potential as a lead compound for novel anticancer therapies. Further research into its specific HDAC isoform selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Core Mechanism of Action of 2-(2-fluorophenyl)quinoline-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-phenylquinoline-4-carboxylic acid are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide delves into the primary mechanisms of action attributed to this scaffold, with a particular focus on its role as an inhibitor of key enzymes implicated in cancer and other diseases. While specific data for 2-(2-fluorophenyl)quinoline-4-carboxylic acid is limited in publicly available research, extensive studies on its close analogs provide a clear indication of its probable mechanisms of action. This document synthesizes the current understanding of how these compounds exert their effects at a molecular level, providing detailed experimental protocols, quantitative data from relevant studies, and visual representations of the key signaling pathways. The primary mechanisms discussed are the inhibition of histone deacetylases (HDACs), sirtuin-3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).

Introduction

The quinoline-4-carboxylic acid core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] The introduction of a 2-phenyl substituent creates a class of compounds with distinct biological profiles. The further addition of a fluorine atom to the 2-phenyl ring, as in this compound, modulates the electronic and steric properties of the molecule, potentially influencing its target affinity and pharmacokinetic properties. Research into 2-phenylquinoline-4-carboxylic acid and its derivatives has revealed their potent ability to inhibit several key enzymes involved in cellular signaling and metabolism, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.

Primary Mechanisms of Action

The anticancer and other biological activities of 2-phenylquinoline-4-carboxylic acid derivatives can be attributed to several distinct mechanisms of action. The most extensively studied of these are the inhibition of histone deacetylases (HDACs), sirtuin-3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] Their overexpression is frequently observed in various cancers, leading to the suppression of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel HDAC inhibitors.[2][3] These compounds typically act as "cap" moieties that interact with the surface of the enzyme's active site.[2] By inhibiting HDACs, these molecules can induce the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[4]

Caption: HDAC Inhibition Pathway.

| Compound ID | Target HDAC | IC50 (µM) | Cell Line | Reference |

| D28 | HDAC3 | 24.45 | K562 | [2][3] |

| D29 | HDAC3 | 0.477 | K562 | [3][5] |

| D29 | HDAC1 | 32.59 | - | [6] |

| D29 | HDAC2 | 183.5 | - | [6] |

| D29 | HDAC6 | >1,000 | - | [6] |

Note: D28 and D29 are derivatives of 2-phenylquinoline-4-carboxylic acid.

A fluorometric assay is commonly used to determine the in vitro inhibitory activity of compounds against HDAC enzymes.[7]

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3).

-

Fluorogenic HDAC substrate.

-

HDAC assay buffer.

-

HDAC developer solution.

-

Test compounds dissolved in DMSO.

-

Positive control (e.g., Trichostatin A).

-

Black 96-well microtiter plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Add HDAC assay buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the reaction by adding the HDAC enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Sirtuin 3 (SIRT3) Inhibition

SIRT3 is a member of the sirtuin family of NAD+-dependent deacetylases, which are class III HDACs.[8] Located in the mitochondria, SIRT3 plays a crucial role in regulating mitochondrial function and metabolism. Overexpression of SIRT3 has been implicated in the survival and proliferation of certain cancer cells, such as acute myeloid leukemia (AML).[8]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[8][9] By inhibiting SIRT3, these compounds can disrupt cancer cell metabolism and induce cell cycle arrest and differentiation.[9]

Caption: SIRT3 Inhibition Pathway.

| Compound ID | Target | IC50 (µM) | Reference |

| P6 | SIRT3 | 7.2 | [8][9] |

| P6 | SIRT1 | 32.6 | [8][9] |

| P6 | SIRT2 | 33.5 | [8][9] |

Note: P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative.

A fluorometric assay is also employed to measure SIRT3 inhibitory activity.

-

Materials:

-

Recombinant human SIRT3 enzyme.

-

Fluorogenic SIRT3 substrate.

-

NAD+.

-

SIRT3 assay buffer.

-

Developer solution.

-

Test compounds dissolved in DMSO.

-

A known SIRT3 inhibitor as a positive control.

-

96-well microtiter plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

In a 96-well plate, combine the SIRT3 enzyme, NAD+, and the test compound at various concentrations in the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified period.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[10] As cancer cells have a high demand for nucleotides to support their rapid growth, DHODH has become an attractive target for cancer therapy.[10]

Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH.[10] These compounds are thought to occupy the same binding site as the well-known DHODH inhibitor brequinar.[10] Inhibition of DHODH leads to the depletion of pyrimidines, which in turn halts DNA and RNA synthesis and induces cell cycle arrest.

Caption: DHODH Inhibition Pathway.

| Compound ID | Target | IC50 (nM) | Reference |

| 41 | DHODH | 9.71 ± 1.4 | [10] |

| 43 | DHODH | 26.2 ± 1.8 | [10] |

| 3 (lead compound) | DHODH | 250 ± 110 | [10] |

Note: These compounds are quinoline-based analogs.

A spectrophotometric assay is typically used to measure DHODH inhibition.

-

Materials:

-

Purified human DHODH enzyme.

-

L-dihydroorotic acid (L-DHO).

-

Decylubiquinone (DUQ).

-

2,6-dichloroindophenol (DCIP).

-

DHODH Assay Buffer.

-

Test compound.

-

A known DHODH inhibitor (e.g., Brequinar) as a positive control.

-

96-well clear microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Add the assay buffer, DCIP, DUQ, and the test compound to the wells of a 96-well plate.

-

Add the DHODH enzyme and incubate for a short period.

-

Initiate the reaction by adding L-DHO.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC50 value from the dose-response curve.

-

Synthesis of this compound

The synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives is commonly achieved through the Pfitzinger or Doebner reaction.[3][11]

Experimental Workflow: Pfitzinger Reaction

Caption: Pfitzinger Reaction Workflow.

Conclusion

While direct and extensive research on the mechanism of action of this compound is not widely published, the substantial body of evidence for the broader class of 2-phenylquinoline-4-carboxylic acid derivatives strongly indicates that its primary modes of action are through the inhibition of key enzymes such as HDACs, SIRT3, and DHODH. These mechanisms are central to the regulation of gene expression, cellular metabolism, and proliferation, making this class of compounds highly promising for the development of new anticancer therapies. Further investigation is warranted to elucidate the specific inhibitory profile and potency of this compound against these and other potential targets. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 2-(2-Fluorophenyl)quinoline-4-carboxylic Acid: A Core Scaffold for Histone Deacetylase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 2-(2-fluorophenyl)quinoline-4-carboxylic acid, a key heterocyclic compound that serves as a fundamental scaffold in the development of potent and selective histone deacetylase (HDAC) inhibitors. While this compound, designated as B10 in seminal studies, is primarily a synthetic intermediate, its structural framework is integral to the pharmacological activity of its derivatives. This document provides a comprehensive overview of its synthesis, its role as a precursor to active HDAC inhibitors, and the biological activities of its prominent derivatives. Detailed experimental protocols for synthesis and biological assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic incorporation of a 2-(2-fluorophenyl) substituent has led to the development of a series of compounds with significant potential as modulators of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[3] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.[3]

This guide focuses on this compound (B10) as the foundational structure for a novel class of HDAC inhibitors. We will explore the synthesis of this core molecule and the subsequent derivatization that leads to compounds with potent and selective inhibitory activity against specific HDAC isoforms, particularly HDAC3.

Synthesis of this compound (B10)

The synthesis of this compound is achieved through a well-established synthetic route.[2] The general procedure involves the reaction of isatin with an appropriately substituted acetophenone in the presence of a base.

Experimental Protocol: Synthesis of this compound (B10)

A detailed protocol for the synthesis of this compound (B10) is as follows:

-

Dissolution of Isatin: Isatin (3.4 mmol, 0.5 g) is dissolved in 10 mL of a 33% potassium hydroxide (KOH) solution.[4]

-

Addition of Acetophenone Derivative: A solution of 2'-fluoroacetophenone (3.74 mmol, 0.45 g) in 20 mL of ethanol is slowly added to the isatin solution.[4]

-

Reflux: The reaction mixture is heated to reflux at 85°C for 8 hours.[4]

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The residue is then treated with 100 mL of water.[4]

-

Precipitation: The pH of the aqueous solution is adjusted to 5-6 using 3 M hydrochloric acid (HCl), leading to the precipitation of the product.[4]

-

Isolation and Purification: The precipitate is collected by filtration and washed to afford the desired product, this compound (B10), as a white solid.[2]

Synthesis Workflow for this compound (B10)

Caption: Synthetic workflow for this compound.

Biological Activity of Derivatives

While this compound (B10) itself is a synthetic precursor, its derivatives, particularly those incorporating a hydroxamic acid or hydrazide zinc-binding group (ZBG), have demonstrated significant biological activity as HDAC inhibitors.[2] One of the most notable derivatives, compound D28, has shown potent and selective inhibition of HDAC3.[2]

Quantitative Data for Key Derivatives

The inhibitory activities of key derivatives against various HDAC isoforms are summarized below.

| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| D28 | HDAC3 | 24.45 | K562 | - | [2][5] |

| HDAC1 | > 1000 | [5] | |||

| HDAC2 | > 1000 | [5] | |||

| HDAC6 | > 1000 | [5] | |||

| D29 | HDAC1 | 32.59 | - | - | [5] |

| HDAC2 | 183.5 | [5] | |||

| HDAC3 | 0.477 | [5] | |||

| HDAC6 | > 1000 | [5] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: HDAC Enzymatic Inhibition Assay

The following protocol was utilized to determine the HDAC inhibitory activity of the synthesized compounds.[2][5]

-

Source of HDACs: A HeLa cell nucleus extract, containing a mixture of HDAC isoforms, is used as the source of the enzymes.[2]

-

Assay Principle: The assay is based on a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.

-

Procedure:

-

The synthesized compounds are incubated with the HeLa nuclear extract and the fluorogenic substrate in an assay buffer.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

A developer solution is added to stop the reaction and generate the fluorescent signal.

-

The fluorescence is measured using a microplate reader.

-

-

Data Analysis: The percentage inhibitory rate (PIR) is calculated to determine the activity of the test compounds. For potent compounds, IC50 values are determined by performing the assay with a range of compound concentrations.[2]

Signaling Pathway: HDAC3 and its Role in Gene Regulation

HDAC3 is a class I histone deacetylase that plays a pivotal role in transcriptional regulation. It is often found in a complex with nuclear receptor co-repressors (NCoR) and silencing mediator of retinoic and thyroid hormone receptors (SMRT).[6] This complex is recruited to specific gene promoters by transcription factors, leading to the deacetylation of histones and subsequent chromatin condensation and transcriptional repression.

The selective inhibition of HDAC3 by derivatives of this compound can disrupt this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes. This mechanism is believed to be a key contributor to the anti-cancer effects of these compounds.

HDAC3-Mediated Transcriptional Repression Pathway

Caption: The role of HDAC3 in transcriptional repression and its inhibition.

Conclusion

This compound has emerged as a critical structural motif in the design of novel HDAC inhibitors. While the parent compound serves as a synthetic intermediate, its derivatives have demonstrated remarkable potency and selectivity, particularly against HDAC3. The detailed synthetic and biological testing protocols provided in this guide offer a valuable resource for researchers aiming to explore this chemical space further. The continued investigation of this quinoline-4-carboxylic acid scaffold holds significant promise for the development of next-generation epigenetic therapies for cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC3 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Therapeutic Targets of 2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, 2-(2-fluorophenyl)quinoline-4-carboxylic acid, and its potential as a therapeutic agent. While research on this exact molecule is part of broader investigations, analysis of its structural class reveals significant potential for targeting key pathways in oncology and inflammatory diseases. The primary therapeutic targets identified for this structural family include histone deacetylases (HDACs), sirtuins (SIRTs), and critical nodes within the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] This document consolidates the available data on related compounds, details relevant experimental methodologies, and provides visual representations of molecular pathways and workflows to guide further research and development.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antibacterial activities.[1][6][7] The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has been a focal point of drug discovery efforts due to its synthetic accessibility and the ability to modulate its biological activity through substitutions on the quinoline and phenyl rings.[2][8] The subject of this guide, this compound, has been synthesized as part of a library of compounds aimed at discovering novel histone deacetylase inhibitors, highlighting its potential in oncology.[5][9][10]

Primary Potential Therapeutic Targets

Based on studies of structurally related compounds, three primary therapeutic avenues have been identified.

Target Class 1: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[5] Their dysregulation is a hallmark of many cancers, making them a validated target for anticancer drug development.[9][10] The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" group for novel HDAC inhibitors, which interact with residues at the opening of the enzyme's active site.[5]

A study exploring 2-phenylquinoline-4-carboxylic acid derivatives for HDAC inhibition synthesized this compound (designated B10) as a key intermediate.[5][9] While IC50 values for the final hydroxamic acid derivatives were the focus, the data below for a selective inhibitor from that class (D28) illustrates the potential of the scaffold.

| Compound ID | Target | IC50 (µM) | Selectivity Profile | Reference |

| D28 | HDAC3 | 24.45 | No inhibition of HDAC1, 2, 6 | [5][10] |

| SAHA (Vorinostat) | Pan-HDAC | ~0.05-0.1 | Broad (Class I, II, IV) | [10] |

The diagram below illustrates the general mechanism of action for an HDAC inhibitor based on the 2-phenylquinoline-4-carboxylic acid scaffold. The scaffold acts as a cap group, the linker occupies the enzyme tunnel, and a zinc-binding group (ZBG) chelates the zinc ion in the catalytic site.

Caption: Mechanism of a scaffold-based HDAC inhibitor.

Target Class 2: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate a wide range of cellular processes, including metabolism, stress response, and aging.[4] SIRT3, a key mitochondrial deacetylase, has emerged as a potential therapeutic target for leukemia.[11] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which are structurally related to the core topic compound, were designed and synthesized as potent SIRT3 inhibitors.[4][11]

The study identified compound P6 as a selective inhibitor of SIRT3 over other Class I sirtuins.

| Compound ID | Target | IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |

| P6 | SIRT3 | 7.2 | 32.6 | 33.5 | [4][11] |

Target Class 3: NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammatory responses, cell survival, and proliferation.[12] Dysregulation of the NF-κB pathway is linked to chronic inflammatory diseases and many cancers.[3] Several studies have reported that quinoline derivatives can inhibit NF-κB activation, making this pathway a highly plausible target.[3][13] Inhibition can occur at various points, such as preventing the degradation of the IκBα inhibitor or interfering with the DNA-binding activity of the p65 subunit.[3][14]

A novel quinoline molecule, Q3, was shown to inhibit NF-κB-induced luciferase activity in a reporter cell line.

| Compound ID | Assay | Effective Concentration | Cell Line | Reference |

| Q3 | NF-κB Luciferase Reporter | 5 µM | HeLa | [3][12] |

| LU1501 | Anti-proliferation (Breast Cancer) | 10.16 µM (IC50) | SK-BR-3 | [14][15] |

The following diagram outlines the canonical NF-κB signaling pathway, which is typically activated by stimuli like TNF-α, and highlights potential points of inhibition by quinoline derivatives.

Caption: Canonical NF-κB signaling and potential inhibition.

Key Experimental Protocols

This section provides detailed methodologies for assays relevant to the identified therapeutic targets.

In Vitro HDAC/SIRT Deacetylase Activity Assay (Fluorometric)

This protocol is adapted for measuring the enzymatic activity of Class I, II, or III deacetylases like HDAC3 or SIRT3.

-

Reagent Preparation: Prepare assay buffer, a solution of the test compound (e.g., this compound derivative) at various concentrations, the recombinant human deacetylase enzyme, and a fluorogenic acetylated peptide substrate. For sirtuins, NAD+ must be included as a co-substrate.

-

Reaction Incubation: In a 96-well microplate, add the assay buffer, the test compound, and the enzyme. Allow to pre-incubate for 15 minutes at 37°C.

-

Initiation: Initiate the reaction by adding the fluorogenic substrate (and NAD+ for sirtuins).

-

Development: Incubate the plate for 60 minutes at 37°C. Stop the reaction and generate a fluorescent signal by adding a developer solution, which contains a protease that digests the deacetylated substrate.

-

Detection: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.[1]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.[3]

-

Cell Culture: Use a cell line (e.g., HeLa) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (10 ng/mL), and incubate for 6-8 hours.

-

Lysis and Detection: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the resulting luminescence using a luminometer.

-

Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of NF-κB activity relative to the stimulated control.

General Experimental Workflow

The development of a therapeutic agent based on the this compound scaffold would follow a multi-stage workflow from initial screening to in vivo validation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenylquinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-phenylquinoline-4-carboxylic acid represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold is a recurring motif in a variety of natural and synthetic products demonstrating a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, anticancer, and antileishmanial properties.[1][2][3][4] The versatility of the quinoline ring system, coupled with the diverse functionalities that can be introduced at various positions, makes it a privileged structure in the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-phenylquinoline-4-carboxylic acid derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data, experimental protocols, and an understanding of the associated signaling pathways.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The synthesis of the 2-phenylquinoline-4-carboxylic acid core and its derivatives is primarily achieved through well-established condensation reactions, most notably the Doebner and Pfitzinger reactions. Subsequent modifications are then employed to introduce a variety of substituents, thereby modulating the biological activity of the resulting compounds.

Key Synthetic Methodologies

1. Doebner Reaction: This method typically involves the reaction of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[1][2][5] The reaction is often catalyzed by an acid, and variations in solvents and catalysts have been explored to improve yields.[1][2] Microwave-assisted Doebner reactions have also been reported to accelerate the synthesis.[1]

2. Pfitzinger Reaction: A versatile alternative, the Pfitzinger reaction, utilizes the condensation of isatin or its derivatives with an α-methyl ketone (like acetophenone) in the presence of a base.[1][6][7] This approach allows for the synthesis of a wide range of substituted 2-phenylquinoline-4-carboxylic acids.

3. Further Derivatization: The carboxylic acid moiety at the 4-position serves as a convenient handle for further chemical modifications. Common derivatizations include:

-

Amidation: Conversion of the carboxylic acid to an acyl chloride followed by reaction with various amines to produce a library of carboxamide derivatives.[1][6]

-

Esterification: Reaction with alcohols to form the corresponding esters.

-

Suzuki Coupling: Employed to introduce aryl functionalities at different positions of the quinoline ring, enhancing the structural diversity and potential for biological activity.[6]

Experimental Protocols

General Procedure for the Doebner Reaction: A mixture of aniline, 2-nitrobenzaldehyde, and pyruvic acid is refluxed in a suitable solvent such as ethanol or acetic acid, often in the presence of a catalytic amount of an acid like trifluoroacetic acid.[1][2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

General Procedure for the Pfitzinger Reaction: An appropriate isatin derivative and an acetophenone are added to a solution of a base, such as potassium hydroxide, in aqueous ethanol.[6][8] The reaction mixture is heated and stirred for several hours.[6] After cooling, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is then washed with an organic solvent and subsequently acidified to precipitate the 2-phenylquinoline-4-carboxylic acid product, which is then collected by filtration and purified.[6]

General Procedure for Amidation: The 2-phenylquinoline-4-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.[1][5] This intermediate is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to yield the desired amide derivative.[1] The final product is typically purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively evaluated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Antibacterial Activity

A number of 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 5a₄ | Staphylococcus aureus | 64 | [1][5] |

| 5a₇ | Escherichia coli | 128 | [1][5] |

| Various Derivatives | S. aureus, B. subtilis | Moderate Inhibition | [4] |

Anticancer Activity

The anticancer potential of these derivatives has been explored, with a focus on their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs). The half-maximal inhibitory concentration (IC₅₀) is used to quantify their inhibitory activity.

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| D28 | HDAC3 | 24.45 | K562 | [8][9][10] |

| P6 | SIRT3 | 7.2 | MLLr leukemic cells | [11][12] |

| P6 | SIRT1 | 32.6 | - | [11][12] |

| P6 | SIRT2 | 33.5 | - | [11][12] |

Antileishmanial Activity

Recent studies have highlighted the potential of 2-aryl-quinoline-4-carboxylic acid derivatives as antileishmanial agents.

| Compound | Leishmania Strain | IC₅₀ (µM) | Reference |

| 5n | Leishmania infantum | 17.08 | [3] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-phenylquinoline-4-carboxylic acid derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Certain derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3.[8][9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

Caption: HDAC Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Sirtuin (SIRT) Inhibition

Another important mechanism of action for some derivatives is the inhibition of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases.[11][12] Specifically, selective inhibition of SIRT3 has been observed.[11][12] SIRTs are involved in a wide range of cellular processes, including metabolism, stress response, and aging. In the context of cancer, SIRT3 has been implicated in the regulation of mitochondrial function and cellular metabolism. Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in certain cancer cells.[11][12]

Caption: SIRT3 Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Experimental Workflows

The discovery and development of novel 2-phenylquinoline-4-carboxylic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General Experimental Workflow for 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic properties. Current research highlights the promise of these derivatives as antibacterial, anticancer, and antileishmanial agents.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substituents at various positions of the quinoline ring to optimize potency and selectivity.

-

Target Identification: Elucidating the specific molecular targets for derivatives with promising phenotypic activities.

-

Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to advance the development of 2-phenylquinoline-4-carboxylic acid derivatives as next-generation therapeutics.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Dihydroorotate Dehydrogenase by 2-(2-fluorophenyl)quinoline-4-carboxylic Acid: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid and its role as an inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of DHODH inhibition and the therapeutic potential of quinoline-4-carboxylic acid derivatives.

Introduction to DHODH and its Role in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[2] DHODH catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2] This dependency makes DHODH a validated and attractive therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.[1][2]

The this compound scaffold is a key pharmacophore in the development of potent DHODH inhibitors. It shares structural similarities with the well-known DHODH inhibitor brequinar.[1] The strategic placement of substituents on the quinoline and phenyl rings plays a crucial role in the inhibitory activity of these compounds.[3]

Mechanism of Action

This compound and its analogs inhibit DHODH by binding to the enzyme's active site. The carboxylic acid moiety at the 4-position of the quinoline ring is essential for activity, forming a salt bridge with key amino acid residues, such as arginine, within the active site.[1][4] The 2-phenyl group occupies a hydrophobic channel in the enzyme.[1] The nature and substitution pattern of this aryl group significantly influence the compound's potency. Bulky and hydrophobic substituents at the C-2 position of the quinoline ring are generally necessary for potent inhibition.[3][4]

Quantitative Data on DHODH Inhibition

| Compound ID | 2-Substituent | DHODH IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | Reference |

| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | 5.2 | - | - | [5] |

| Analog 3 | 2'-Fluoro-1,1'-biphenyl-4-yl | 250 ± 110 | - | - | [1] |

| Analog 41 | Substituted Pyridine | 9.71 ± 1.4 | - | - | [1][6] |

| Analog 43 | Substituted Pyridine | 26.2 ± 1.8 | - | - | [1][6] |

| Analog 46 | 1,7-Naphthyridine | 28.3 ± 3.3 | - | - | [1][6] |

| Analog 52 | 2-Fluorophenyl | Potent | >2-fold more potent than Brequinar | >2-fold more potent than Brequinar | [1] |

| H-006 | Not specified | 3.8 | - | - | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DHODH inhibitors of the this compound class.

DHODH Enzymatic Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor.[8]